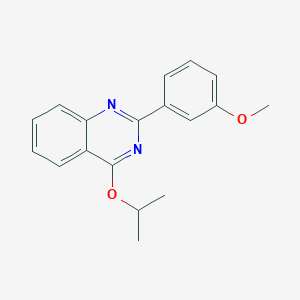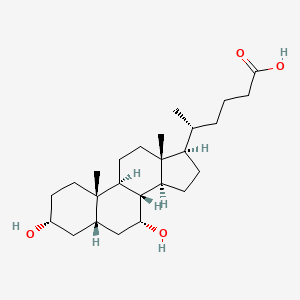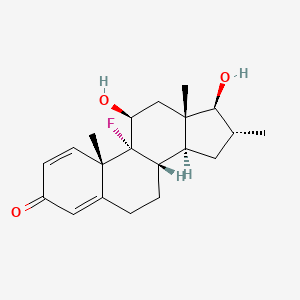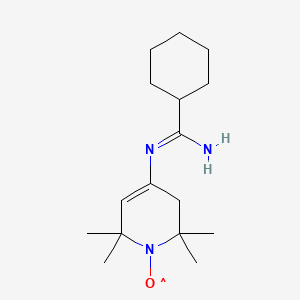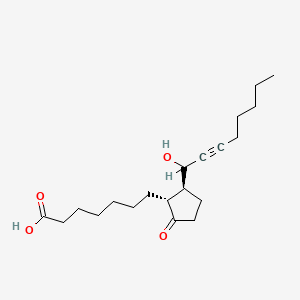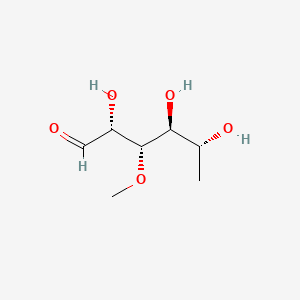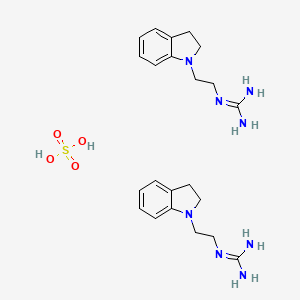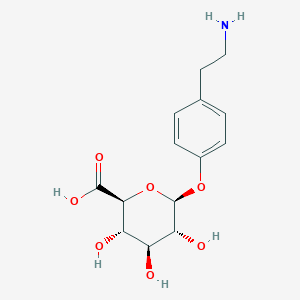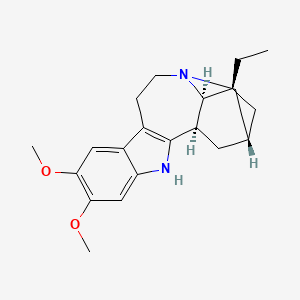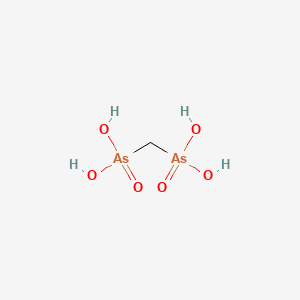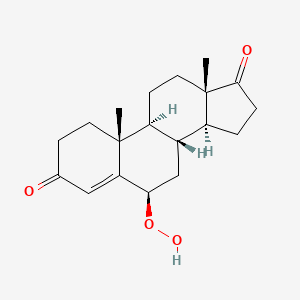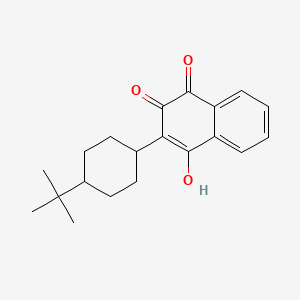
BW 58C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de BW-A 58C implique les étapes suivantes :
Matière de départ : La synthèse commence par la 1,4-naphtoquinone.
Cyclohexylation : La 1,4-naphtoquinone est mise à réagir avec le bromure de 4-tert-butylcyclohexyle en présence d'une base pour former la 2-(4-tert-butylcyclohexyl)-1,4-naphtoquinone.
Hydroxylation : Le composé obtenu est ensuite hydroxylé pour produire la 2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphtoquinone.
Analyse Des Réactions Chimiques
BW-A 58C subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut être oxydé pour former divers dérivés de la quinone.
Réduction : Les réactions de réduction peuvent convertir la partie quinone en hydroquinone.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogénures d'alkyle, chlorures d'acyle.
Les principaux produits formés à partir de ces réactions comprennent diverses naphtoquinones et hydroquinones substituées .
4. Applications de la recherche scientifique
BW-A 58C a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des naphtoquinones.
Biologie : Étudié pour ses effets sur la respiration cellulaire et la fonction mitochondriale.
Médecine : Exploré comme agent antipaludique potentiel en raison de sa capacité à inhiber la croissance des espèces Plasmodium.
Industrie : Applications potentielles dans le développement de nouveaux médicaments antipaludiques et d'autres agents thérapeutiques .
5. Mécanisme d'action
BW-A 58C exerce ses effets principalement par l'inhibition du transport électronique mitochondrial. Il agit comme un puissant inhibiteur de la voie sensible au cyanure, affectant le complexe III de la chaîne de transport électronique. Cette inhibition perturbe la respiration cellulaire et la production d'énergie, conduisant à la mort de l'organisme cible .
Applications De Recherche Scientifique
BW-A 58C has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of naphthoquinones.
Biology: Investigated for its effects on cellular respiration and mitochondrial function.
Medicine: Explored as a potential antimalarial agent due to its ability to inhibit the growth of Plasmodium species.
Industry: Potential applications in the development of new antimalarial drugs and other therapeutic agents .
Mécanisme D'action
BW-A 58C exerts its effects primarily through the inhibition of mitochondrial electron transport. It acts as a potent inhibitor of the cyanide-sensitive pathway, affecting complex III of the electron transport chain. This inhibition disrupts cellular respiration and energy production, leading to the death of the target organism .
Comparaison Avec Des Composés Similaires
BW-A 58C est unique parmi les naphtoquinones en raison de sa structure spécifique et de son mécanisme d'action. Des composés similaires comprennent :
Atovaquone : Un autre médicament antipaludique à base de naphtoquinone qui inhibe le transport électronique mitochondrial.
Ménadione : Une naphtoquinone synthétique utilisée comme supplément de vitamine K3.
Plumbagine : Une naphtoquinone naturelle aux diverses activités biologiques.
BW-A 58C se démarque par son hydroxylation spécifique et la présence du groupe tert-butylcyclohexyle, qui peuvent contribuer à ses propriétés pharmacologiques uniques .
Propriétés
Numéro CAS |
86790-29-6 |
|---|---|
Formule moléculaire |
C20H24O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-(4-tert-butylcyclohexyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H24O3/c1-20(2,3)13-10-8-12(9-11-13)16-17(21)14-6-4-5-7-15(14)18(22)19(16)23/h4-7,12-13,21H,8-11H2,1-3H3 |
Clé InChI |
PZQFWEVFWWOGCO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
SMILES canonique |
CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
| 94015-46-0 | |
Synonymes |
2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone 58C80 BW 58C BW 58C, (trans)-isomer BW-58C BW58C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


